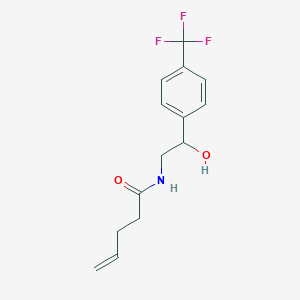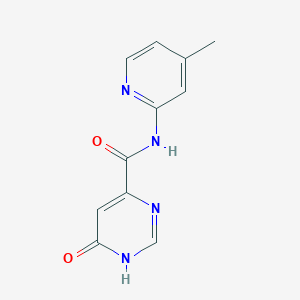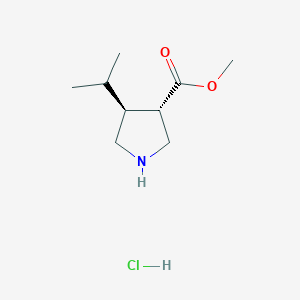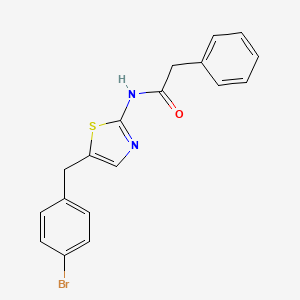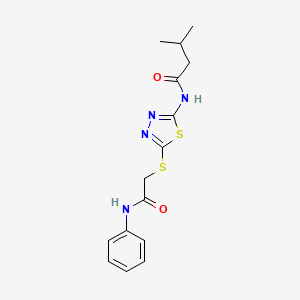![molecular formula C7H14Cl2N4O B2744266 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride CAS No. 2031260-84-9](/img/structure/B2744266.png)
2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride is a chemical compound with the molecular formula C7H12N4O.2HCl. It is a derivative of morpholine, a heterocyclic amine, and 1,2,3-triazole, a five-membered ring containing three nitrogen atoms.
Mécanisme D'action
Target of Action
It’s worth noting that 1h-1,2,3-triazole analogs have been reported to inhibit thecarbonic anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport.
Mode of Action
It can be inferred from related studies that 1h-1,2,3-triazole analogs may interact with their targets (like carbonic anhydrase-ii) by binding to the active site residues, thereby inhibiting the enzyme’s activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride typically involves the use of “click” chemistry, a modular approach that allows for the efficient and rapid assembly of molecules. One common method involves the reaction of azides with alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles . The specific synthetic route for this compound may involve the following steps:
Preparation of the azide precursor: This can be achieved by reacting an appropriate amine with sodium azide.
Cycloaddition reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Formation of the morpholine derivative: The triazole is then reacted with morpholine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the morpholine moiety.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring and have similar chemical properties.
Morpholine derivatives: Compounds containing the morpholine ring exhibit similar reactivity and applications.
Uniqueness
2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride is unique due to the combination of the triazole and morpholine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
2-(triazol-1-ylmethyl)morpholine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-3-11(10-9-1)6-7-5-8-2-4-12-7;;/h1,3,7-8H,2,4-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVFSGVEXNZVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CN2C=CN=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride](/img/structure/B2744183.png)

![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2744187.png)

![2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2744193.png)
